molecular formula C22H32N2O B11379315 5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11379315
M. Wt: 340.5 g/mol
InChI Key: DNJISSMEIAJQGX-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of butyl, isopropylphenyl, and methyl groups through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. This may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure with ethyl groups instead of butyl and methyl groups.

    Other Tricyclic Compounds: Compounds with similar tricyclic cores but different functional groups.

Uniqueness

5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

5-butyl-7-methyl-2-(4-propan-2-ylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H32N2O/c1-5-6-11-22-14-23-12-21(4,20(22)25)13-24(15-22)19(23)18-9-7-17(8-10-18)16(2)3/h7-10,16,19H,5-6,11-15H2,1-4H3

InChI Key

DNJISSMEIAJQGX-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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